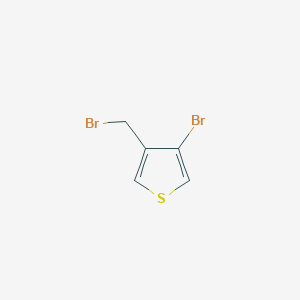![molecular formula C8H7BrOS B1282044 5-Bromo-6,7-dihydrobenzo[b]thiophen-4(5H)-one CAS No. 2513-49-7](/img/structure/B1282044.png)
5-Bromo-6,7-dihydrobenzo[b]thiophen-4(5H)-one
Overview
Description
5-Bromo-6,7-dihydrobenzo[b]thiophen-4(5H)-one is an organic compound that belongs to the class of benzo[b]thiophenes. This compound is characterized by the presence of a bromine atom at the 5th position and a ketone group at the 4th position on the benzo[b]thiophene ring. The structure of this compound makes it an interesting subject for various chemical reactions and applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-6,7-dihydrobenzo[b]thiophen-4(5H)-one can be achieved through several synthetic routes. One common method involves the bromination of 6,7-dihydrobenzo[b]thiophen-4(5H)-one using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent such as carbon tetrachloride or acetic acid . The reaction typically proceeds under mild conditions and yields the desired brominated product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale bromination processes using automated reactors and continuous flow systems. The use of efficient brominating agents and optimized reaction conditions ensures high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
5-Bromo-6,7-dihydrobenzo[b]thiophen-4(5H)-one undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction Reactions: The ketone group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Bromination: Bromine or N-bromosuccinimide (NBS) in carbon tetrachloride or acetic acid.
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid in an appropriate solvent.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous ether or tetrahydrofuran.
Major Products Formed
Substitution: Formation of various substituted benzo[b]thiophenes depending on the nucleophile used.
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of the corresponding alcohol.
Scientific Research Applications
5-Bromo-6,7-dihydrobenzo[b]thiophen-4(5H)-one has several applications in scientific research:
Mechanism of Action
The mechanism of action of 5-Bromo-6,7-dihydrobenzo[b]thiophen-4(5H)-one involves its interaction with specific molecular targets and pathways. The bromine atom and the ketone group play crucial roles in its reactivity and binding affinity. The compound may act as an electrophile in substitution reactions, forming covalent bonds with nucleophilic sites on target molecules . Additionally, its ability to undergo oxidation and reduction reactions allows it to participate in redox processes within biological systems .
Comparison with Similar Compounds
Similar Compounds
6,7-Dihydrobenzo[b]thiophen-4(5H)-one: Lacks the bromine atom, making it less reactive in substitution reactions.
5-Chloro-6,7-dihydrobenzo[b]thiophen-4(5H)-one: Similar structure but with a chlorine atom instead of bromine, leading to different reactivity and properties.
5-Fluoro-6,7-dihydrobenzo[b]thiophen-4(5H)-one: Contains a fluorine atom, which affects its electronic properties and reactivity.
Uniqueness
5-Bromo-6,7-dihydrobenzo[b]thiophen-4(5H)-one is unique due to the presence of the bromine atom, which enhances its reactivity in substitution reactions compared to its chloro and fluoro analogs . The bromine atom also influences the compound’s electronic properties, making it a valuable intermediate in organic synthesis and pharmaceutical research .
Properties
IUPAC Name |
5-bromo-6,7-dihydro-5H-1-benzothiophen-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrOS/c9-6-1-2-7-5(8(6)10)3-4-11-7/h3-4,6H,1-2H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KBLQDFSWVMPYEM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C=CS2)C(=O)C1Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20513602 | |
| Record name | 5-Bromo-6,7-dihydro-1-benzothiophen-4(5H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20513602 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
231.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2513-49-7 | |
| Record name | 5-Bromo-6,7-dihydro-1-benzothiophen-4(5H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20513602 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details









Synthesis routes and methods II
Procedure details






Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
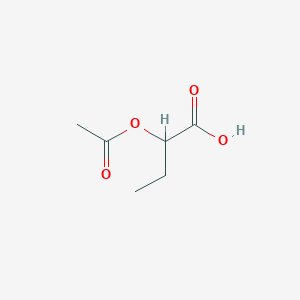
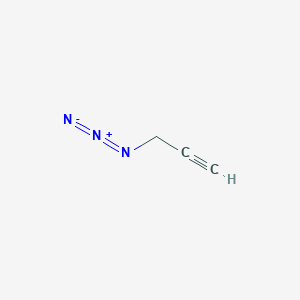



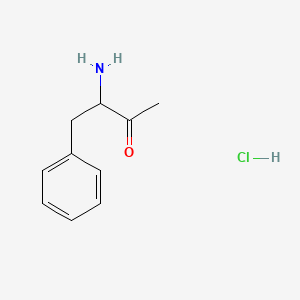
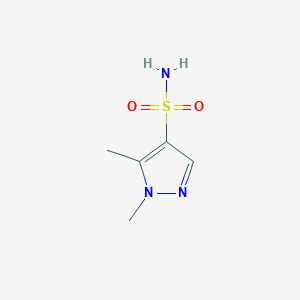
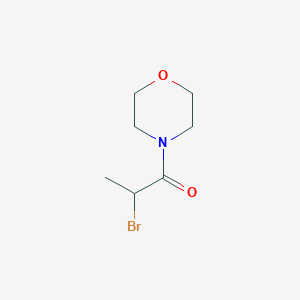
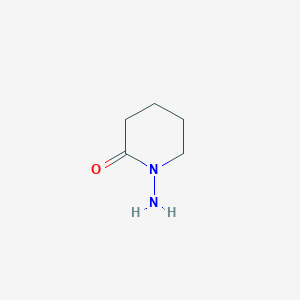
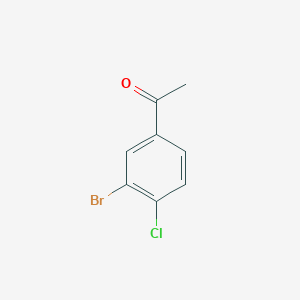
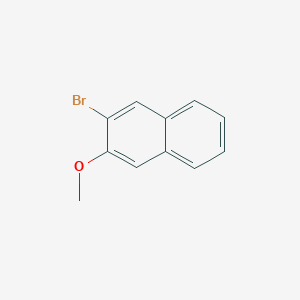

![7-Bromo-2,3-dihydro-[1,4]dioxino[2,3-b]pyridine](/img/structure/B1282004.png)
